molecular formula C7H4ClNO2 B025022 6-Chloro-2-benzoxazolinone CAS No. 19932-84-4

6-Chloro-2-benzoxazolinone

Cat. No. B025022
CAS RN: 19932-84-4
M. Wt: 169.56 g/mol
InChI Key: MATCZHXABVLZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-Chloro-2-benzoxazolinone involves various chemical procedures that contribute to its production and modification. For instance, Pigmentiphaga sp. strain DL-8 transforms CDHB into 2-amino-5-chlorophenol (2A5CP), utilizing it as a carbon source for growth. This microbial degradation pathway highlights a significant method for bioremediation of environmental pollutants related to 6-Chloro-2-benzoxazolinone derivatives (Dong et al., 2016).

Molecular Structure Analysis

The molecular structure of 6-Chloro-2-benzoxazolinone and its derivatives have been elucidated through various spectroscopic techniques, including NMR and X-ray diffraction. These studies provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior of these compounds. For example, the crystal and molecular structures of specific 6-Chloro-2-benzoxazolinone derivatives were determined, offering a foundation for theoretical calculations and understanding their reactivity (Şahin et al., 2011).

Chemical Reactions and Properties

6-Chloro-2-benzoxazolinone participates in various chemical reactions, demonstrating its versatile chemical properties. It undergoes transformation and degradation processes, as seen in the metabolic pathway involving Pigmentiphaga sp. strain DL-8, which degrades CDHB to 2A5CP (Dong et al., 2016). These reactions are essential for understanding the environmental fate and potential applications of 6-Chloro-2-benzoxazolinone.

Physical Properties Analysis

The physical properties of 6-Chloro-2-benzoxazolinone, such as solubility, melting point, and stability, are critical for its application in various industrial processes. While specific studies on these properties were not directly identified, the synthesis and structural analysis imply significant considerations for its physical behavior, influencing its handling and application in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 6-Chloro-2-benzoxazolinone, including reactivity with different nucleophiles and participation in cycloaddition reactions, highlight its utility in synthetic chemistry. Its ability to undergo various chemical transformations makes it a valuable precursor in the synthesis of complex organic molecules and in the modification of its structure to enhance biological activity or environmental degradation (Dong et al., 2016).

Scientific Research Applications

  • Pharmaceutical Applications :

    • Derivatives of 6-Chloro-2-benzoxazolinone have been explored for a variety of pharmaceutical applications, such as anticonvulsant, antipyretic, analgesic, cardiotonic, antiulcer, antibacterial, antimicrobial, and antifungal effects (Candan et al., 2000).
    • Some derivatives have shown significant analgesic properties, such as 1-(5-Chloro-3-methyl-2-benzoxazolone-6-yl)-2-[4-(2-methoxyphenyl)piperazine-1-y (Erdoğan et al., 1991).
    • Ethanone derivatives from 2-benzoxazolinones have exhibited antimicrobial activity against bacteria and yeast-like fungi (Erol et al., 1996).
  • Agricultural and Environmental Research :

    • Certain derivatives, like 5-chloro-6-methoxy-2-benzoxazolinone, can inhibit auxin-induced growth in maize seedlings, showcasing a potential role in plant growth regulation (Kato‐Noguchi et al., 1999).
    • Benzoxazolinone detoxification is significant for plant survival against allelopathic attacks, highlighting its ecological relevance (Knop et al., 2007).
    • 5, 6-dichloro-2-benzoxazolinone has been used effectively as a leather fungicide, demonstrating its applicability in material preservation (Dahl et al., 1961).
  • Synthesis of Other Compounds :

    • 6-Acyl-2(3H)-benzoxazolones, derived from 6-Chloro-2-benzoxazolinone, are key materials for preparing various pharmacological compounds (Aichaoui et al., 1992).
    • 6-Methoxy-2-benzoxazolinone, a derivative, is utilized in synthesizing related compounds, illustrating its importance in chemical research (Richey et al., 1975).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATCZHXABVLZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041545
Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-benzoxazolinone

CAS RN

19932-84-4
Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19932-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019932844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chlorobenzoxazolone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2,3-dihydrobenzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CHLORO-2,3-DIHYDROBENZOXAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG1JLE50LE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-benzoxazolinone
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-benzoxazolinone
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-benzoxazolinone
Reactant of Route 4
Reactant of Route 4
6-Chloro-2-benzoxazolinone
Reactant of Route 5
Reactant of Route 5
6-Chloro-2-benzoxazolinone
Reactant of Route 6
Reactant of Route 6
6-Chloro-2-benzoxazolinone

Citations

For This Compound
50
Citations
MA Kazemian, P Karimi… - … in Reaction Kinetics …, 2009 - journals.sagepub.com
… The reactions of 6-chloro-2-benzoxazolinone 3 with dialkyl acetylenedicarboxylates 2 in the presence of triphenylphosphine 1 were carried out in acetone at room temperature and …
Number of citations: 26 journals.sagepub.com
W Dong, F Wang, F Huang, Y Wang… - Applied and …, 2016 - Am Soc Microbiol
6-Chloro-2-benzoxazolinone (CDHB) is a precursor of herbicide, insecticide, and fungicide synthesis and has a broad spectrum of biological activity. Pigmentiphaga sp. strain DL-8 can …
Number of citations: 14 journals.asm.org
J Sam, JL Valentine - Journal of pharmaceutical sciences, 1969 - Elsevier
… I in acetic acid using sulfuryl chloride gives 6-chloro-2benzoxazolinone melting at 189-194". … above most likely is the same, ie, 6-chloro-2-benzoxazolinone. The nitration of I gives 6-nitro…
Number of citations: 46 www.sciencedirect.com
W Dong, F Wang, F Huang, Y Wang… - Applied and …, 2017 - Am Soc Microbiol
Erratum for Dong et al., Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by
Number of citations: 1 journals.asm.org
D Ambrosi, PC Kearney… - Journal of agricultural and …, 1977 - ACS Publications
… Products detected in soil extracts included 6-chloro-2-benzoxazolinone and phosalone oxon… phosphorodithioate linkage to yield 6-chloro-2-benzoxazolinone, then probably opening of …
Number of citations: 37 pubs.acs.org
FS Tanaka, RG Wien - Journal of Agricultural and Food Chemistry, 1979 - ACS Publications
… -2,4/-dihydroxycarbanilide (XIII), and 6-chloro-2-benzoxazolinone (XIV). Measurement of identified … A heterocyclic 6-chloro-2-benzoxazolinone was tentatively identified, and XIV was …
Number of citations: 17 pubs.acs.org
S Ilieva, B Galabov, DG Musaev… - The Journal of Organic …, 2003 - ACS Publications
… Chlorzoxazon (6-chloro-2-benzoxazolinone) is an established muscle relaxant. Solvolysis reactions are included in the metabolitic pathways of these derivatives. 18d …
Number of citations: 37 pubs.acs.org
B Guo, Y Zhang, S Li, T Lai, L Yang, J Chen, W Ding - Molecules, 2016 - mdpi.com
… The aim of this study was to evaluate the antibacterial activity of the isolated DIMBOA and its derivatives 2-benzoxazolinone (BOA), 6-chloro-2-benzoxazolinone (CDHB), and 2-…
Number of citations: 30 www.mdpi.com
W Dong, K Liu, F Wang, F **n, W Zhang, M Zhang… - Biodegradation, 2017 - Springer
… HPLC–MS analysis shows that N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone and N-methyl-2-…
Number of citations: 13 link.springer.com
W Dong, K Liu, J Liu, Z Shi, F **n, W Zhang, J Ma… - Bioresource …, 2018 - Elsevier
… Metabolic pathway involved in 6-chloro-2-benzoxazolinone degradation by Pigmentiphaga sp. strain DL-8 and identification of the novel metal-dependent hydrolase CbaA …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.